Ardicrenin

Description

Properties

CAS No. |

143016-77-7 |

|---|---|

Molecular Formula |

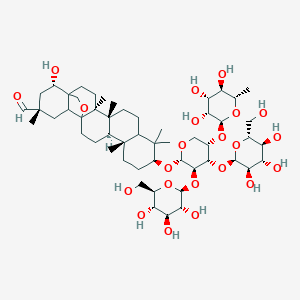

C53H86O22 |

Molecular Weight |

1075.2 g/mol |

IUPAC Name |

(4S,5R,10S,13R,14R,20S,22S)-22-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)17-30(57)52(29,22-68-53)15-14-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29?,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48-,49-,50+,51-,52?,53?/m0/s1 |

InChI Key |

AWHOLZVUVDYTBG-AZDDWXAASA-N |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CCC1(C8CC(CC1O)(C)C=O)CO9)C)C)C)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89C1C[C@](C[C@@H](C1(CC[C@]8([C@@]7(CCC6C5(C)C)C)C)CO9)O)(C)C=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CCC1(C8CC(CC1O)(C)C=O)CO9)C)C)C)O)O)O |

Pictograms |

Irritant |

Synonyms |

ardicrenin cyclamiretin A-3-O-(alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-4))(beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranoside |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Distribution of Ardicrenin in Ardisia crenata Sims Varieties

The concentration of this compound is not uniform throughout the Ardisia crenata plant. Research has focused on quantifying its presence in different organs to identify the most abundant sources for extraction.

Concentration Across Plant Organs (Roots, Stems, Leaves)

Scientific analysis using reversed-phase high-performance liquid chromatography (RP-HPLC) has revealed a distinct distribution pattern of this compound within Ardisia crenata. The concentration of the compound is highest in the roots, followed by the stems, and is lowest in the leaves. researchgate.net In one study on one-month-old plantlets of Ardisia crenata Sims var. bicolor, the this compound content in the roots was measured at 17.69 mg per gram of dry weight (1.77% DW). researchgate.netresearchgate.net This finding establishes the roots as the primary repository of this compound in the plant. researchgate.net Further research has also indicated that induced hairy root cultures of A. crenata can produce significantly more this compound compared to the leaves (euphylla) and natural roots of the plant. nih.gov

This compound Content in Ardisia crenata Sims var. bicolor (One-Month-Old Plantlets)

| Plant Organ | This compound Content (mg g⁻¹ DW) | This compound Content (% DW) |

|---|---|---|

| Roots | 17.69 | 1.77% |

| Stems | Data indicates lower concentration than roots | Data indicates lower concentration than roots |

| Leaves | Data indicates lowest concentration | Data indicates lowest concentration |

Comparative Analysis in Red-Berried vs. White-Berried Varieties

While studies have been conducted to compare the chemical profiles of different Ardisia crenata varieties, such as those with red berries versus white berries, specific comparative data on this compound concentrations between these varieties is not extensively detailed in the available research. One study compared the content of bioactive benzoquinones (rapanone and embelin) in red- and white-berried varieties, finding significant differences in the concentration of these compounds. nih.gov However, a direct comparative analysis for the triterpenoid (B12794562) saponin (B1150181) this compound was not the focus of this research.

Macro-Scale Extraction and Purification Techniques

The isolation of this compound from plant material involves a multi-step process that begins with extraction using a suitable solvent, followed by chromatographic methods to purify the compound.

Solvent-Based Extraction Protocols (e.g., Methanol Reflux)

An established and effective method for extracting this compound from powdered Ardisia crenata plant material involves counter-current extraction with an 80% methanol solution under reflux. researchgate.netagriculturejournals.czrepec.orgfao.org This technique is noted for its efficiency and suitability for larger-scale production. researchgate.net A typical protocol involves extracting 100g of plant powder sequentially with 800 ml, 600 ml, and 400 ml of 80% methanol for 3, 2, and 1 hours, respectively. researchgate.net Following extraction, the resulting filtrate is merged and enriched under reduced pressure. researchgate.net This crude extract then undergoes further processing to remove fats before chromatographic purification. researchgate.net

Chromatographic Separation Strategies

Chromatography is essential for isolating this compound from the complex mixture of compounds present in the crude extract. Macroporous resin chromatography, in particular, is a key step in the purification process.

Macroporous Resin Column Applications

Macroporous resin column chromatography is a widely used technique for the separation and purification of various natural compounds, including saponins (B1172615). nih.gov This method operates on principles of selective adsorption, separating target constituents from impurities based on factors like molecular polarity and size. nih.gov In the purification of this compound, the supernatant from the initial solvent extraction is applied to a macroporous resin column, such as an AB-8 type resin. researchgate.netagriculturejournals.czrepec.orgfao.org The column is first washed with water before the extract is loaded. Subsequently, the column is washed with a 90% methanol solution, which elutes the fraction containing this compound. researchgate.net This step effectively separates this compound from other components in the crude extract, yielding a product with a significantly higher purity, which can then be further refined. researchgate.netagriculturejournals.cz

Silica Gel Chromatography for Fractionation

Following the initial extraction, silica gel chromatography is a crucial step in the fractionation of the crude extract to separate this compound from other compounds. This technique leverages the differential affinities of the compounds in the mixture for the stationary phase (silica gel) and the mobile phase (a solvent system).

Column Preparation and Sample Loading:

The process begins with the preparation of a chromatography column packed with silica gel as the stationary phase. The crude extract is typically adsorbed onto a small amount of silica gel to create a solid sample. This solid sample is then carefully loaded onto the top of the prepared silica gel column.

Elution and Fraction Collection:

A specific solvent system is then passed through the column. For the isolation of this compound, a mobile phase consisting of dichlormethane, acetoacetate, and methanol in a 4:1.5:1 ratio has been effectively used researchgate.netamrita.edu. As the solvent mixture moves down the column, the different compounds in the extract travel at different rates, leading to their separation. The eluent is collected in a series of fractions. The progress of the separation is often monitored by techniques such as thin-layer chromatography (TLC) to identify the fractions containing the desired compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Dichlormethane:Acetoacetate:Methanol (4:1.5:1) |

| Sample Loading | Crude extract adsorbed onto silica gel |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

Recrystallization and Final Product Acquisition

The fractions identified as containing this compound are combined and concentrated. The final step in the purification process is recrystallization, which is designed to obtain a highly purified solid product.

Recrystallization Process:

For this compound, recrystallization is carried out using methanol as the solvent researchgate.netamrita.edu. The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent. The concentrated this compound-containing fraction is dissolved in a minimum amount of hot methanol. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of a purified solid.

Final Product Acquisition:

The resulting solid is then collected, typically by vacuum filtration. To remove any remaining soluble impurities, the collected solid is washed with a cold solvent, such as ether amrita.edu. The purified this compound is then dried under vacuum at an elevated temperature, for instance, 70°C, to remove any residual solvent amrita.edu. The final product obtained through this process is a white amorphous powder researchgate.netamrita.edu.

| Step | Procedure | Purpose |

|---|---|---|

| Dissolution | Dissolve the semi-purified compound in a minimum amount of hot methanol. | To create a saturated solution from which the pure compound can crystallize upon cooling. |

| Cooling | Allow the hot solution to cool slowly and without disturbance. | To promote the formation of a solid with high purity by allowing the crystal lattice to form gradually, excluding impurities. |

| Collection | Collect the solid product by vacuum filtration. | To separate the purified solid from the solvent containing dissolved impurities. |

| Washing | Wash the collected solid with a cold solvent (e.g., ether). | To remove any remaining soluble impurities from the surface of the solid. |

| Drying | Dry the final product under vacuum at 70°C. | To remove any residual solvent and obtain the final, pure compound. |

Biosynthesis, Production Enhancement, and Biotechnological Approaches

Understanding Ardicrenin Biosynthetic Pathways

The biosynthesis of secondary metabolites like this compound is a complex process involving multiple enzymatic steps and genetic regulation within the plant.

While the complete, specific biosynthetic pathway for this compound in Ardisia crenata is not yet fully elucidated, studies on triterpenoid (B12794562) saponin (B1150181) biosynthesis in related Ardisia species, such as Ardisia kteniophylla, provide insights into the putative enzymes and genes involved. Major classes of enzymes generally implicated in saponin biosynthesis include oxidosqualene cyclases (OSCs), uridin diphosphate (B83284) glycosyltransferases (UGTs), and cytochrome P450 monooxygenases (CYP450s). nih.gov Transcriptome analyses have been employed to identify genes involved in the triterpenoid saponin biosynthesis pathway in Ardisia species, with thousands of unigenes identified and their expression levels compared between different plant tissues like leaves and roots. nih.govnih.gov The non-activation of this compound synthesis-related enzymes or genes in certain culture conditions, such as short callus culture cycles, suggests their critical role in the compound's production. fishersci.ca

Culture conditions play a pivotal role in influencing the biosynthesis and accumulation of this compound. Research indicates that the type of plant tissue culture significantly impacts this compound content. For instance, callus cultures have been observed to yield much lower this compound content compared to natural roots or hairy roots, suggesting that the synthesis-related enzymes or genes may not be fully activated in these conditions, possibly due to short culture cycles. fishersci.caherts.ac.uk In contrast, hairy root cultures have shown a remarkable capacity for enhanced this compound production. nih.govfishersci.ca

The composition of the culture medium, particularly the type and concentration of plant growth regulators (PGRs), is critical. For instance, Murashige-Skoog (MS) medium supplemented with specific concentrations of 6-benzylaminopurine (B1666704) (6-BA) and naphthalene (B1677914) acetic acid (NAA) is optimal for seed germination, which is a prerequisite for establishing aseptic seedlings for further tissue culture. nih.govfishersci.cawikipedia.org The differential accumulation of this compound in various plant parts (e.g., roots having higher content than euphylla) also highlights the influence of the physiological environment on biosynthesis. nih.govfishersci.ca

In Vitro Plant Propagation Systems for Enhanced Production

In vitro plant propagation systems offer controlled environments for the enhanced production of secondary metabolites like this compound, overcoming limitations associated with traditional cultivation.

Callus cultures, undifferentiated masses of plant cells, can be induced and multiplied as a strategy for this compound production. For Ardisia crenata Sims var. bicolor, a plant regeneration system via calli has been established. herts.ac.ukfishersci.ca Optimal conditions for callus induction typically involve Murashige and Skoog (MS) medium supplemented with specific plant growth regulators. For example, an MS medium containing 2,4-dichlorophenoxyacetic acid (2,4-D) at 1.0 mg L⁻¹ and kinetin (B1673648) (KT) at 0.01 mg L⁻¹ has been found suitable for callus induction, achieving an induction rate of 95.31% ± 1.62%. fishersci.ca For callus multiplication, an MS medium with 2,4-D at 0.5 mg L⁻¹ and 6-benzylaminopurine (6-BA) at 0.2 mg L⁻¹ resulted in a high multiplication coefficient of 359.26. fishersci.ca

Despite the ease of rapid growth and multiplication, callus cultures of Ardisia crenata have demonstrated significantly lower this compound content compared to roots from natural plants or plantlets. fishersci.caherts.ac.uk This suggests that while callus induction is effective for biomass generation, it may not fully activate the biosynthetic machinery required for high this compound accumulation.

Table 1: Optimal Media for Callus Induction and Multiplication in Ardisia crenata Sims var. bicolor fishersci.ca

| Process | Medium Composition | Induction/Multiplication Rate |

| Callus Induction | MS medium + 1.0 mg L⁻¹ 2,4-D + 0.01 mg L⁻¹ KT | 95.31% ± 1.62% |

| Callus Multiplication | MS medium + 0.5 mg L⁻¹ 2,4-D + 0.2 mg L⁻¹ 6-BA | 359.26 (Multiplication Coefficient) |

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, represent a highly effective biotechnological approach for enhanced this compound production. These cultures are characterized by rapid growth, genetic stability, and high productivity of secondary metabolites in hormone-free conditions. fishersci.caguidechem.com

Studies have successfully established hairy root induction systems for Ardisia crenata to improve this compound content. Two Agrobacterium rhizogenes strains, ATCC 15834 and A4, have been utilized to infect aseptic euphylla (leaves) of A. crenata plants. nih.govfishersci.cawikipedia.org PCR analysis confirmed the successful transfer and integration of the Agrobacterium rhizogenes Ri plasmid T-DNA into the genome of the host plant's leaf cell nuclei. nih.govfishersci.cawikipedia.org

Remarkably, this compound content in hairy roots induced by ATCC 15834 (8.2%) was quantified to be 1.8-fold greater than those induced by A4 (4.5%). nih.govfishersci.ca Furthermore, the this compound content in hairy roots induced by ATCC 15834 was significantly higher than in tissue culture-formed roots (3.1%), euphylla (0.8%), and naturally formed roots (3.2%), demonstrating the superior capacity of hairy root cultures for this compound accumulation. nih.govfishersci.ca

Table 2: this compound Content in Different Ardisia crenata Tissues/Cultures nih.govfishersci.ca

| Tissue/Culture Type | This compound Content (% Dry Weight) | Fold Increase (vs. Euphylla) |

| Euphylla (Natural) | 0.8 | 1.0 |

| Natural Roots (NR C) | 3.2 | 4.0 |

| Tissue Culture Roots (ACR C) | 3.1 | 3.9 |

| Hairy Roots (ACHR 4, A4 strain) | 4.5 | 5.6 |

| Hairy Roots (ACHR 15834, ATCC 15834 strain) | 8.2 | 10.25 |

The choice of Agrobacterium rhizogenes strain is a critical factor in optimizing hairy root induction and subsequent secondary metabolite production. As demonstrated, Agrobacterium rhizogenes strain ATCC 15834 proved more effective than strain A4 in inducing hairy roots with higher this compound content in Ardisia crenata. nih.govfishersci.ca

Beyond strain selection, optimizing infection parameters is crucial for maximizing transformation efficiency and metabolite yield. While specific detailed parameters (e.g., bacterial optical density at 600 nm (OD600), co-culture duration) for Ardisia crenata are not extensively detailed in the provided context, general principles from other Agrobacterium rhizogenes-mediated transformations highlight their importance. For instance, studies in Salvia miltiorrhiza have optimized parameters such as explant infection at a specific OD600 (e.g., 0.6) for a certain duration (e.g., 10 minutes), followed by co-culture for several days (e.g., 3 days). fishersci.cafishersci.ca The physiological age of the explant also significantly affects transformation efficiency, with younger explants often yielding higher induction rates. fishersci.ca These parameters, including bacterial concentration, infection time, co-culture period, and explant type and age, are critical for establishing an efficient hairy root system for enhanced this compound production in Ardisia crenata.

Hairy Root Culture Systems via Agrobacterium rhizogenes Transformation

Enhanced this compound Yield in Transgenic Hairy Roots

Transgenic hairy roots are a promising strategy for generating high-value chemicals in medicinal plants due to their genetic stability and rapid growth frontiersin.orgnih.gov. This technique involves infecting plant explants with Agrobacterium rhizogenes, which transfers genes from its Ri plasmid into the plant genome, leading to the formation of "hairy roots" characterized by extensive branching and rapid growth without exogenous plant growth regulators nih.govresearchgate.netslideshare.net.

Studies on Ardisia crenata have successfully established a hairy root induction system for enhancing this compound production. For instance, two Agrobacterium rhizogenes strains, ATCC 15834 and A4, were utilized to infect aseptic euphylla of A. crenata researchgate.net. Polymerase Chain Reaction (PCR) analysis confirmed the successful transfer and integration of the Ri plasmid T-DNA into the leaf cell nuclei genome researchgate.net.

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) revealed significant increases in this compound content in the induced hairy roots. Hairy roots induced by ATCC 15834 (ACHR 15834) showed an this compound content of 8.2%, which was substantially higher than other forms researchgate.net.

Table 1: this compound Content in Different Ardisia crenata Forms

| Ardisia crenata Form | This compound Content (%) | Fold Increase (vs. Euphylla) |

|---|---|---|

| ACHR 15834 (Hairy roots induced by ATCC 15834) | 8.2 | 9.4 |

| ACHR 4 (Hairy roots induced by A4) | 4.5 | 5.6 |

| ACR C (Tissue culture formed) | 3.1 | 3.9 |

| Euphylla | 0.8 | 1.0 |

| NR C (Nature formed) | 3.2 | 4.0 |

This data indicates that hairy root lines of A. crenata can naturally express significantly more this compound than natural plants researchgate.net.

Molecular and Genetic Engineering Strategies

Molecular and genetic engineering strategies are pivotal in regulating secondary metabolism in plants, including the biosynthesis of this compound researchgate.netcardiff.ac.uk. These approaches aim to manipulate specific genes or entire biosynthetic pathways to enhance the production of desired compounds cardiff.ac.uk.

Targeted Gene Regulation for Increased this compound Content

Gene regulation involves controlling the expression of genes to manage the synthesis of proteins and, consequently, metabolites byjus.com. For this compound biosynthesis, targeted gene regulation focuses on identifying and manipulating genes encoding key enzymes within its metabolic pathway researchgate.netfrontiersin.org. While specific genes directly involved in this compound biosynthesis are still being elucidated, the general principles of gene regulation in secondary metabolite production apply researchgate.netfrontiersin.org222.198.130. This can involve up-regulating genes that promote this compound synthesis or down-regulating genes that divert precursors to other pathways frontiersin.orgnih.gov. Techniques such as overexpression of target genes or using promoters to drive higher expression are common in this field nih.gov.

Application of Molecular Biology for Pathway Manipulation

Molecular biology provides a diverse array of techniques to manipulate biosynthetic pathways, including those for this compound thelifesciencesmagazine.comfchampalimaud.orgdtu.dk. These techniques allow for precise modification of DNA sequences and the engineering of novel genetic constructs thelifesciencesmagazine.com. Key molecular biology tools applied in pathway manipulation include:

Polymerase Chain Reaction (PCR): Used for amplifying specific DNA sequences, which is fundamental for gene cloning and genetic testing in pathway engineering thelifesciencesmagazine.com.

Recombinant DNA Technology: Enables the combination of DNA fragments from different sources to create custom DNA sequences with desired traits, such as enhanced protein production or altered gene expression patterns for improved this compound synthesis thelifesciencesmagazine.com.

Gene Editing Techniques (e.g., CRISPR-Cas9): Revolutionary tools that allow for precise modification of DNA sequences within the genome, offering a versatile and efficient means of editing genes to study their function and potentially optimize this compound production thelifesciencesmagazine.com.

RNA Interference (RNAi): A biological process that involves sequence-specific suppression of gene expression by double-stranded RNA wikipedia.org. RNAi can be used to silence genes that compete for precursors or negatively regulate this compound biosynthesis, thereby redirecting metabolic flux towards this compound production wikipedia.orgresearchgate.netfrontiersin.orgnih.gov.

By applying these molecular tools, researchers can reconstruct natural biosynthetic pathways or design artificial ones to achieve higher yields of this compound dtu.dk.

Role of Plant-Microbe Interactions in this compound Synthesis

Plant-microbe interactions play a crucial role in influencing the quality and accumulation of secondary metabolites in medicinal plants, including this compound nih.govresearchgate.net. These interactions can significantly impact plant growth, nutrient uptake, disease resistance, and the regulation of secondary metabolite synthesis nih.govfrontiersin.org.

Influence of Endophytic Fungi on Secondary Metabolite Accumulation

Endophytic fungi reside within plant tissues without causing apparent harm and can significantly influence the production of secondary metabolites 222.198.130researchgate.net. These fungi can interact with the host plant in various ways, such as producing plant hormones, enzymes, or signaling molecules that modulate the plant's metabolic pathways researchgate.net. Research on Ardisia crenata has shown a correlation between specific endophytic fungi and the concentration of active compounds researchgate.netresearchgate.net. For example, studies have revealed that genera such as Aspergillus, Fusarium, Penicillium, Tausonia, and Trichoderma are correlated with soil physicochemistry or active compounds in A. crenata Sims, hinting at their potential role in the accumulation of secondary metabolites like this compound researchgate.netresearchgate.net. This suggests that manipulating or introducing beneficial endophytic fungi could be a viable strategy to enhance this compound yield researchgate.net.

Impact of Rhizosphere Microorganisms on this compound Production

Rhizosphere microorganisms, which inhabit the soil directly surrounding plant roots, are intimately linked to plant growth and development and exert a strong "rhizosphere effect" nih.govfrontiersin.orgfrontiersin.org. These microorganisms can accelerate the conversion and storage of effective nutrients in the rhizosphere soil, thereby promoting nutrient uptake by the plant root system, which in turn affects the quality and accumulation of plant secondary metabolites nih.govfrontiersin.org.

The complex network of "plant-soil-microbe" interactions within the rhizosphere can directly influence the accumulation of medicinal components by facilitating nutrient absorption, enhancing disease resistance, and regulating the synthesis of secondary metabolites nih.govfrontiersin.org. While specific data on the direct impact of rhizosphere microorganisms on this compound production is still emerging, the general understanding of their role in secondary metabolite accumulation in medicinal plants, such as Scutellaria baicalensis, suggests a similar influence on this compound synthesis in Ardisia crenata nih.gov. Changes in the rhizosphere soil fungal community, for instance, can affect herbal yield and quality, highlighting the potential for targeted manipulation of rhizosphere microbial communities to optimize this compound production nih.govfrontiersin.org.

Biological Activities and Molecular Mechanisms

Pro-Apoptotic and Microtubule-Disassembly Effects

Ardicrenin has demonstrated significant cytotoxic activity, indicating its potential pro-apoptotic effects on various human cancer cell lines. Studies have shown that this compound (identified as compound 6 in some research) exhibits potent cytotoxicity against lung adenocarcinoma (A549), breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and triple-negative breast cancer (MDA-MB-231) cell lines wikipedia.orgchem960.com. The half-maximal inhibitory concentration (IC50) values, which quantify the concentration required to inhibit 50% of cell growth, highlight its effectiveness across these different cancer types wikipedia.orgchem960.com.

The cytotoxic effects of this compound, suggestive of its pro-apoptotic properties, are summarized in the following table:

| Cell Line | IC50 (μmol·L⁻¹) wikipedia.orgchem960.com |

| A549 | 1.17 ± 0.01 |

| MCF-7 | 1.19 ± 0.06 |

| HepG2 | 3.52 ± 0.23 |

| MDA-MB-231 | 16.61 ± 1.02 |

Beyond direct cytotoxicity, related triterpenoid (B12794562) saponins (B1172615) from Ardisia crenata have also been investigated for their impact on cellular structures. Specifically, ardisiacrispin (A+B), a mixture of ardisiacrispins A and B derived from Ardisia crenata, has been shown to induce apoptosis and disassemble microtubules in human hepatoma Bel-7402 cells nih.gov. This suggests a mechanism involving the disruption of the cellular cytoskeleton, which is crucial for cell division and integrity nih.govneobioscience.comhznu.edu.cn. The fluorescence intensity of microtubules in Bel-7402 cells decreased at concentrations of 5-20 μg/ml of ardisiacrispin (A+B), indicating microtubule disassembly nih.gov.

Other Investigated Biological Activities Associated with Ardisia crenata (e.g., Antibacterial, Antiviral, Antioxidant)

Ardisia crenata, the plant source of this compound, has a long history of use in traditional medicine, particularly its roots, known as "Zhu Sha Gen" in traditional Chinese medicine wikipedia.orgchem960.comnih.gov. Phytochemical and pharmacological investigations of A. crenata have revealed a spectrum of biological activities, including antitumor, antibacterial, antiviral, and anti-oxidative effects wikipedia.orgchem960.comnih.gov. Triterpenoid saponins, a class of compounds to which this compound belongs, are considered the primary bioactive components responsible for many of these observed effects wikipedia.orgchem960.com.

The broad range of activities associated with Ardisia crenata and its constituents underscores the plant's therapeutic potential. These activities are consistent with the general understanding that herbal materials often possess diverse properties such as antimicrobial, antiviral, and antioxidant capabilities, which are attributed to their rich secondary metabolite profiles ebi.ac.uk.

Structure Activity Relationship Sar Studies

Theoretical Framework of Structure-Activity Correlation for Triterpenoid (B12794562) Saponins (B1172615)

Triterpenoid saponins are a class of glycosides widely distributed in plants, characterized by a polycyclic triterpenoid aglycone covalently linked to one or more sugar moieties nih.govplantaedb.comchem960.com. Their amphipathic nature, stemming from a hydrophobic aglycone and a hydrophilic sugar side chain, is a defining characteristic plantaedb.comchem960.comuni.lu. The diverse biological activities exhibited by triterpenoid saponins, including antiviral, cytotoxic, anti-inflammatory, hemolytic, and adjuvant properties, are directly correlated with their specific chemical moieties researchgate.netchem960.com.

Key structural features that influence the biological activity of triterpenoid saponins include the type of aglycone skeleton (e.g., oleanane, ursane, lupane, or dammarane), the number and positions of attached sugar units, and the presence of various functional groups such as carboxyl or hydroxyl groups chem960.comnih.govcsic.es. For instance, the presence of polar regions on sapogenins, such as a carboxyl group at position 28, an α-hydroxyl at position 16, or a β-hydroxyl at position 2, has been shown to significantly enhance certain activities, such as hemolysis nih.gov. The structural features and hydrophobicity of the sugar side chains are also critical in determining their biological effects, including endosomal escape activity uni.lu.

Identification of Pharmacophoric Features within the Ardicrenin Scaffold

This compound (PubChem CID: 3083371) is a triterpenoid saponin (B1150181) isolated from the roots of Ardisia crenata qmclab.comnih.gov. Research has demonstrated this compound's significant cytotoxic activity against several human cancer cell lines nih.gov. For example, this compound has shown potent cytotoxicity against A549 (lung adenocarcinoma), MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast cancer) cell lines, with varying half-maximal inhibitory concentration (IC50) values nih.gov.

The cytotoxic activity of this compound against various cancer cell lines is summarized in the table below:

Table 1: Cytotoxic Activity (IC50) of this compound Against Human Cancer Cell Lines

| Cell Line | IC50 (µmol·L⁻¹) |

| A549 (Lung) | 1.17 ± 0.01 |

| MCF-7 (Breast) | 1.19 ± 0.06 |

| HepG2 (Hepatocellular) | 3.52 ± 0.23 |

| MDA-MB-231 (Breast) | 16.61 ± 1.02 |

| Data compiled from nih.gov. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational drug design method that employs statistical techniques to quantitatively predict the biological activity of chemical structures. This approach involves correlating specific structural characteristics of compounds with their observed biological activities, enabling the prediction of activity for new or untested molecules. QSAR models can be developed in two-dimensional (2D) or three-dimensional (3D) forms, utilizing various analytical techniques such as Hologram Quantitative Structure-Activity Relationship (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA).

While detailed QSAR models specifically for this compound analogues were not explicitly provided in the search results, QSAR methodologies are broadly applied in the study of anti-tumor compounds, a category to which this compound belongs due to its cytotoxic properties. The application of QSAR modeling to triterpenoid saponins allows for the identification of key molecular descriptors that drive biological activity, thereby guiding the rational design and synthesis of more potent analogues. These models help in understanding how subtle structural changes can lead to significant shifts in biological efficacy, facilitating lead optimization in drug discovery.

Strategic Modifications for Modulating this compound’s Biological Profile

The modulation of a compound's biological profile through strategic chemical modifications is a cornerstone of SAR studies. For triterpenoid saponins like this compound, modifications to both the aglycone core and the attached sugar moieties can significantly alter their activity uni.lunih.gov.

General principles derived from SAR studies on triterpenoid saponins indicate that the number and type of sugar units, as well as the presence and position of functional groups on the aglycone, play crucial roles uni.lunih.govcsic.es. For instance, studies on saponins have shown that modifications to the C-28 carboxyl group can influence their biological activities qmclab.com. Similarly, the hydrophobicity and structural features of the sugar side chains have been identified as important factors for modulating effects such as endosomal escape activity, which can enhance the intracellular delivery of other therapeutic agents uni.lu.

By systematically altering specific parts of the this compound scaffold, researchers can aim to enhance desired biological activities, such as cytotoxicity, or mitigate undesirable ones. This strategic modification process, informed by SAR and potentially QSAR insights, is essential for developing derivatives with improved pharmacological properties.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Ardicrenin Analysis

Chromatographic methods are indispensable for the separation, purification, and quantification of this compound from complex matrices. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized and effective method for the quantification of this compound. This technique has been successfully applied to determine the this compound content in various plant materials, including plantlets and hairy roots of Ardisia crenata Sims var. bicolor researchgate.netresearchgate.netresearchgate.netnih.gov. RP-HPLC allows for precise measurement of this compound levels, which is essential for assessing extraction efficiency and optimizing cultivation conditions for higher yields researchgate.netresearchgate.netresearchgate.netresearchgate.net.

For instance, RP-HPLC analysis has revealed that the this compound content in one-month-old plantlets of A. crenata Sims var. bicolor can be higher than that in one-year-old plants, and comparable to the content in three-year-old plants and two-month-old transplanted plantlets, particularly in the roots researchgate.netresearchgate.netresearchgate.net. Specific findings indicate this compound content of 17.69 mg g⁻¹ dry weight (DW) or 1.77% DW in the roots of one-month-old plantlets researchgate.netresearchgate.netresearchgate.net. Furthermore, RP-HPLC has been used to quantify this compound in hairy roots induced by Agrobacterium rhizogenes strains, showing significantly higher content (e.g., 8.2% in hairy roots induced by ATCC 15834) compared to tissue culture or natural plant samples nih.gov.

The purity of isolated this compound amorphous powder can also be tested through the RP-HPLC method by comparison to a standard sample researchgate.net.

Table 1: this compound Content in Ardisia crenata Sims var. bicolor using RP-HPLC

| Plant Material | This compound Content (mg g⁻¹ DW) | This compound Content (% DW) | Source |

| One-month-old plantlet roots | 17.69 | 1.77 | researchgate.netresearchgate.netresearchgate.net |

| Hairy roots (induced by ATCC 15834) | - | 8.2 | nih.gov |

| Hairy roots (induced by A4) | - | 4.5 | nih.gov |

| Tissue culture (ACR C) | - | 3.1 | nih.gov |

| Euphylla | - | 0.8 | nih.gov |

| Natural roots (NR C) | - | 3.2 | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique employed for the isolation and characterization of this compound. It serves as a crucial step in the purification process and confirms the presence of this compound as a final product after isolation researchgate.netagriculturejournals.czresearchgate.net. HPLC, alongside other analytical procedures such as Fourier Transform Infrared (FTIR) and Ultraviolet (UV) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR), confirms the identity of the isolated white amorphous powder as this compound researchgate.netagriculturejournals.czresearchgate.net. Preparative HPLC has also been utilized for the isolation of this compound (referred to as compound 6) from extracts, yielding purified samples for further analysis cjnmcpu.com.

Thin Layer Chromatography (TLC) is a simple yet effective qualitative technique used in the initial assessment and monitoring of compounds, including saponins (B1172615) like this compound, during extraction and purification processes. While direct specific data for this compound TLC is not extensively detailed in the provided snippets, TLC-densitometric methods have been developed and validated for estimating saponin (B1150181) levels, such as ardisiacrispin A, in Ardisia crenata sci-hub.se. The principles of TLC, involving the separation of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase, are broadly applicable for the qualitative assessment of triterpenoid (B12794562) saponins. This method can be used to monitor the progress of chromatographic separations and to quickly check the purity of fractions containing this compound sci-hub.se.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and elucidating its complex chemical arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide critical data for identifying the compound and determining its precise atomic connectivity and stereochemistry researchgate.netagriculturejournals.czresearchgate.netcjnmcpu.comcjnmcpu.comresearchgate.netthieme-connect.com.

For this compound, ¹H NMR data reveal characteristic signals, including anomeric protons from the sugar moieties and methyl groups from the triterpenoid aglycone cjnmcpu.comcjnmcpu.com. For example, anomeric signals have been observed at δH 4.80 (d, J = 5.8 Hz, Ara-H-1′), 5.53 (d, J = 7.6 Hz, Glc-H-1″), 5.02 (d, J = 7.8 Hz, Glc-H-1‴), and 4.92 (d, J = 6.5 Hz, Xyl-H-1″) cjnmcpu.com. Six methyl groups have been identified at δH 0.82 (s, H-25), 0.90 (s, H-26), 1.05 (s, H-24), 1.17 (s, H-23), 1.34 (s, H-29), and 1.84 (s, H-27) cjnmcpu.comcjnmcpu.com. An olefinic proton signal at δH 5.43 (brs, H-12) is indicative of an olean-12-en skeleton cjnmcpu.comcjnmcpu.com.

¹³C NMR spectral data further support the structural assignments, with signals corresponding to the aglycone part and the carbohydrate (arabinose, glucose, and rhamnose) moieties researchgate.netcjnmcpu.comcjnmcpu.com. Advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are crucial for establishing long-range correlations and relative stereochemistry cjnmcpu.comcjnmcpu.comthieme-connect.com. For instance, HMBC correlations have confirmed the attachment of the arabinose unit to C-3 of the aglycone (δC 89.3) cjnmcpu.comcjnmcpu.com. NOESY correlations have been used to determine the β-configuration for the 3-OH and α-configuration for the 16-OH groups of the aglycone cjnmcpu.com.

NMR spectra for this compound are typically acquired using high-field spectrometers (e.g., Bruker AM-500 NMR spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C) in deuterated solvents like pyridine-d₅, with tetramethylsilane (B1202638) (TMS) as an internal standard researchgate.netthieme-connect.com.

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is vital for determining the molecular formula and exact mass of this compound. This technique provides precise mass-to-charge (m/z) ratios of the intact molecule and its fragments, which are crucial for confirming the elemental composition and structural integrity researchgate.netagriculturejournals.czresearchgate.netcjnmcpu.comcjnmcpu.combvsalud.org.

For this compound, HR-ESI-MS data have established its molecular formula. For example, this compound (compound 6) has been determined to have a molecular formula of C₅₃H₈₆O₂₂ based on HR-ESI-MS data, with observed m/z values such as 1097.5495 for [M + Na]⁺ (calculated for C₅₃H₈₆O₂₂Na, 1097.5503) cjnmcpu.comcjnmcpu.com. The mass spectrum also provides an ion at m/z 1073.8 corresponding to the molecular formula C₅₃H₈₆O₂₂ researchgate.net. The technique also helps in identifying the number of degrees of unsaturation in the molecule cjnmcpu.comcjnmcpu.com. Mass spectral fragmentation analysis, often performed using techniques like electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry, can provide further insights into the structural subunits of complex saponins like this compound thegoodscentscompany.com.

Fourier Transform Infrared (FTIR) Spectroscopy and Ultraviolet (UV) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy and Ultraviolet (UV) spectroscopy are fundamental analytical techniques employed in the initial characterization and structural elucidation of this compound. These spectroscopic methods provide valuable insights into the functional groups and chromophores present within the compound's structure.

FTIR spectroscopy of this compound reveals characteristic absorption bands that correspond to specific chemical bonds and functional groups. Notably, a strong adsorption is observed at 3417 cm⁻¹, which is attributed to the presence of hydroxyl groups, indicating the alcoholic nature of parts of the molecule. A weaker adsorption at 886 cm⁻¹ suggests the presence of an epoxy group, while a strong adsorption at 1046 cm⁻¹ is indicative of the cyclohexane (B81311) backbone within the this compound structure researchgate.net. These spectral fingerprints are vital for confirming the identity and purity of isolated this compound.

UV spectroscopy, on the other hand, provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. For this compound, UV spectra have shown maximum absorption at wavelengths of 319 nm, 264 nm, and 213 nm informahealthcare.com. The presence of these absorption maxima is consistent with the complex structure of triterpenoid saponins, which often contain various chromophoric functionalities. Both FTIR and UV spectroscopy are integral parts of the comprehensive analytical procedures used to characterize this compound following its isolation agriculturejournals.czresearchgate.netrepec.orgdoaj.org.

Development of Sensitive and Specific Detection Protocols

The development of sensitive and specific detection protocols for this compound is essential for its accurate quantification in various biological and plant samples. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), has emerged as a primary method for this purpose due to its high resolution and quantitative capabilities agriculturejournals.czresearchgate.netnih.govresearchgate.netrepec.orgresearchgate.net.

RP-HPLC has been successfully utilized to quantify the this compound content in Ardisia crenata Sims plants and their derived hairy roots researchgate.netnih.govresearchgate.net. Research has explored methods to enhance this compound production, such as inducing hairy roots in A. crenata plants using specific Agrobacterium rhizogenes strains, including ATCC 15834 and A4 nih.gov. Quantification by RP-HPLC demonstrated that this compound content in hairy roots induced by the ATCC 15834 strain was significantly higher, showing increases of 1.8-fold, 2.7-fold, 9.4-fold, and 2.6-fold compared to hairy roots induced by A4, tissue culture-formed roots, euphylla, and naturally formed roots, respectively nih.gov. This highlights the effectiveness of biotechnological approaches combined with precise analytical quantification.

Further studies employing RP-HPLC have revealed variations in this compound content based on plant age and tissue type. For instance, the this compound content in one-month-old plantlets was found to be higher than in one-year-old plants and comparable to that in three-year-old plants and two-month-old transplanted plantlets, particularly in the roots researchgate.netresearchgate.net. Quantitative data from RP-HPLC analysis indicated that this compound content in the roots of one-month-old plantlets could reach 17.69 mg g⁻¹ dry weight (DW), equivalent to 1.77% DW researchgate.netresearchgate.net. These findings underscore the importance of robust detection protocols for optimizing extraction and cultivation strategies for this compound.

Table 1: this compound Content in Ardisia crenata Samples

| Sample Type | This compound Content (mg g⁻¹ DW) | This compound Content (% DW) | Source |

| Hairy roots (induced by ATCC 15834) | Not specified (8.2% yield) | 8.2% | nih.gov |

| Hairy roots (induced by A4) | Not specified (4.5% yield) | 4.5% | nih.gov |

| Tissue culture-formed roots (ACR C) | Not specified (3.1% yield) | 3.1% | nih.gov |

| Euphylla | Not specified (0.8% yield) | 0.8% | nih.gov |

| Natural roots (NR C) | Not specified (3.2% yield) | 3.2% | nih.gov |

| One-month-old plantlet roots | 17.69 | 1.77% | researchgate.netresearchgate.net |

Emerging Research Directions and Future Perspectives

Addressing Resource Scarcity and Sustainable Production of Ardicrenin

The natural abundance of Ardisia crenata, the primary source of this compound, is limited by germplasm resource scarcity, which significantly constrains its widespread application in clinical and pharmaceutical fields researchgate.netresearchgate.net. To overcome this challenge and ensure a sustainable supply of this compound, biotechnological approaches, particularly plant tissue culture techniques, have been developed and optimized researchgate.netresearchgate.net.

Rapid propagation systems for Ardisia crenata have been established through calli, allowing for increased production of this compound researchgate.netresearchgate.net. Studies have demonstrated successful callus induction, multiplication, differentiation, and rooting using specific Murashige and Skoog (MS) media supplemented with various plant growth regulators. For instance, an MS medium with 2,4-dichlorophenoxyacetic acid (2,4-D, 1.0 mg L⁻¹) and kinetin (B1673648) (KT, 0.01 mg L⁻¹) achieved a callus induction rate of 95.31% ± 1.62% researchgate.net. Callus multiplication showed a coefficient of 359.26 on an MS medium with 2,4-D (0.5 mg L⁻¹) and 6-benzylaminopurine (B1666704) (6-BA, 0.2 mg L⁻¹) researchgate.net.

Furthermore, Agrobacterium rhizogenes-mediated hairy root induction has proven to be an effective method for enhancing this compound content. Two strains, ATCC 15834 and A4, were successfully used to induce hairy roots in A. crenata euphylla, leading to improved this compound production researchgate.net. Quantitative analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) revealed that hairy roots induced by ATCC 15834 (ACHR 15834) contained 8.2% this compound, which was significantly higher than that in hairy roots induced by A4 (4.5%), tissue culture-formed roots (3.1%), euphylla (0.8%), and natural roots (3.2%) researchgate.netresearchgate.net. This demonstrates that hairy root lines of A. crenata can naturally express more this compound than wild plants researchgate.net.

These biotechnological advancements are crucial for addressing resource scarcity by providing alternative and efficient production methods, aligning with broader sustainable agriculture practices that aim to optimize resource use, reduce environmental impact, and enhance soil health icarda.orgeuropa.euresearchgate.netveteransoffgrid.org.

Unveiling Additional Molecular Targets and Pathways of this compound

This compound, as a key triterpenoid (B12794562) saponin (B1150181) from Ardisia crenata, has demonstrated significant cytotoxic activities against various human cancer cell lines. Research has shown that triterpenoid saponins (B1172615) from the Ardisia genus, including this compound, can inhibit cancer cell proliferation and exert direct anticancer and cytotoxic effects researchgate.netresearchgate.net.

Detailed research findings on this compound's cytotoxic activity include its inhibitory concentration 50 (IC₅₀) values against specific cancer cell lines:

| Cell Line | IC₅₀ (μmol·L⁻¹) | Source |

| A549 | 1.17 ± 0.01 | cjnmcpu.comcjnmcpu.com |

| MCF-7 | 1.19 ± 0.06 | cjnmcpu.comcjnmcpu.com |

| HepG2 | 3.52 ± 0.23 | cjnmcpu.comcjnmcpu.com |

| MDA-MB-231 | 16.61 ± 1.02 | cjnmcpu.comcjnmcpu.com |

While direct molecular targets of this compound are still under active investigation, network pharmacology analysis of Ardisia crenata extracts (which contain this compound as a primary active component) has identified several signaling targets and pathways. These include STAT3, MAPK1, AKT1, EP300, SRC, and TP53 as core targets. The plant extracts were also found to exert anti-Head and Neck Squamous Cell Carcinoma (HNSCC) effects mainly through pathways in cancer, prostate cancer, neuroactive ligand-receptor interaction, PI3K-Akt signaling pathway, and p53 signaling pathway researchgate.net. This suggests that this compound, as a significant constituent, likely contributes to these multi-target and multi-pathway effects, indicating complex mechanisms of action that warrant further specific elucidation at the individual compound level.

Translational Research Opportunities for Therapeutic Applications

The significant cytotoxic activity of this compound positions it as a promising candidate for translational research, particularly in the development of novel therapeutic agents. Translational research focuses on bridging fundamental scientific discoveries with practical clinical applications to improve human health researchgate.netkenhub.comphysio-pedia.comey.comswfu.edu.cn.

This compound's potent cytotoxic effects, as evidenced by its low IC₅₀ values against various cancer cell lines, suggest its potential as an alternative drug to existing chemotherapeutic agents like Taxol/camptothecin, which are often expensive and in short supply researchgate.netresearchgate.net. The establishment of efficient production methods for this compound through biotechnological means further enhances its viability for therapeutic development researchgate.net.

Future translational research will involve moving from in vitro cytotoxicity findings to in vivo studies, followed by preclinical and potentially clinical trials to evaluate this compound's efficacy, safety, and optimal therapeutic applications. This pathway aims to translate basic research insights into tangible benefits for patients, particularly in oncology, by identifying and validating its precise mechanisms of action and therapeutic windows physio-pedia.comswfu.edu.cn.

Advanced Biotechnological Applications for this compound Biosynthesis

Advanced biotechnological applications are pivotal for optimizing this compound biosynthesis beyond traditional extraction methods. The establishment of plant regeneration systems via calli and the induction of hairy roots in Ardisia crenata represent significant strides in this direction researchgate.netresearchgate.net.

Specifically, the use of Agrobacterium rhizogenes strains like ATCC 15834 has shown remarkable success in improving this compound content in hairy roots researchgate.netresearchgate.netdsmz.de. This technique involves the transfer of Ri plasmid T-DNA into the plant genome, leading to the formation of fast-growing, genetically stable hairy root cultures that can produce secondary metabolites like this compound at higher levels than natural plants researchgate.netresearchgate.netnih.gov.

Beyond these established methods, the field of metabolic engineering and synthetic biology offers further avenues for enhancing this compound biosynthesis. These advanced approaches involve optimizing or creating new biosynthetic pathways within host organisms, such as microorganisms (e.g., bacteria or yeast) or plant cell cultures, to produce natural products more efficiently and sustainably princeton.eduosti.govdtu.dkfrontiersin.orgnih.govplos.org. This could involve:

Pathway Engineering: Modifying existing metabolic pathways within Ardisia crenata or introducing this compound biosynthesis genes into heterologous expression systems to increase yield princeton.edudtu.dknih.gov.

Enzyme Engineering: Characterizing and optimizing the enzymes involved in this compound's biosynthetic pathway to improve their catalytic efficiency nih.gov.

Transcriptional Control Engineering: Fine-tuning the expression levels and timing of genes involved in this compound production princeton.edu.

Bioreactor Technology: Utilizing bioreactor systems for large-scale cultivation of hairy root cultures or engineered microbial strains to achieve commercial production of this compound researchgate.net.

These advanced biotechnological applications aim to create programmable biological platforms for the sustainable and cost-effective synthesis of this compound, bypassing the limitations of traditional plant cultivation and extraction osti.govdtu.dktmc.eduspeechfit.io.

Comprehensive Omics Approaches in this compound Research (e.g., Metabolomics, Transcriptomics)

Comprehensive omics approaches, including metabolomics and transcriptomics, are becoming indispensable tools for a deeper understanding of this compound's biology, biosynthesis, and pharmacological effects. These integrated approaches provide a holistic view of biological systems by analyzing large-scale molecular data researchgate.neticarda.orgcolab.wsresearchgate.netnih.gov.

Transcriptomics in this compound Research: Transcriptomics refers to the study of all RNA molecules in a cell, providing insights into gene expression patterns icarda.orgcolab.ws. Transcriptome sequencing analysis has been performed on Ardisia crenata leaves to enrich genomic information and understand differential gene expression swfu.edu.cnresearchgate.net. For this compound, transcriptomics can help identify genes involved in its biosynthetic pathway, regulatory elements controlling its production, and how environmental factors or genetic engineering strategies influence the expression of these genes. This information is crucial for targeted genetic manipulation to enhance this compound yield researchgate.net.

The integration of metabolomics and transcriptomics (and potentially other omics like genomics and proteomics) can provide a more comprehensive understanding of the molecular mechanisms underlying this compound biosynthesis and its interactions within biological systems. By correlating gene expression data with metabolite profiles, researchers can pinpoint key enzymes and regulatory networks that can be targeted for metabolic engineering to improve this compound production or to understand its precise mechanisms of action nih.gov. These integrated omics approaches are vital for driving future discoveries and optimizing the biotechnological production of this compound.

Q & A

Basic Research Questions

Q. What are the optimal growth conditions for Ardisia crenata to maximize ardicrenin yield in vitro?

- Methodological Answer : Use Murashige and Skoog (MS) medium supplemented with 2,4-D (1.0 mg L⁻¹) and α-ketoglutaric acid (0.5 mg L⁻¹) for callus induction, achieving a 95.31% induction rate. For differentiation, 6-BA (1.0 mg L⁻¹) and NAA (0.5 mg L⁻¹) in MS medium yield an 89.36% differentiation rate. Rooting is optimized using ½ MS medium with IBA (0.2 mg L⁻¹), achieving 93.74% success. Validate protocols with RP-HPLC to quantify this compound, particularly in roots .

Q. Which analytical methods are most reliable for quantifying this compound in plant tissues?

- Methodological Answer : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. Calibrate using purified this compound standards and validate with triplicate runs. Sample preparation should include lyophilization of plant tissues (e.g., roots) and methanol extraction. Ensure column parameters (C18, 5 µm) and mobile phase gradients (acetonitrile/water) are optimized to resolve this compound from co-eluting compounds .

Q. How do growth regulators influence this compound biosynthesis in callus cultures?

- Methodological Answer : Auxins (2,4-D) and cytokinins (6-BA) synergistically enhance secondary metabolite production. Conduct factorial experiments to test hormone concentrations (e.g., 0.1–2.0 mg L⁻¹) and ratios. Measure this compound accumulation at different growth stages using RP-HPLC. Compare with untreated controls to isolate hormone-specific effects .

Advanced Research Questions

Q. How can contradictory findings on this compound content across plant ages and tissues be resolved?

- Methodological Answer : Standardize sampling protocols (e.g., root vs. leaf tissues, plant age). RP-HPLC data from Ardisia crenata show higher this compound in one-month-old roots (17.69 mg g⁻¹ DW) compared to older plants. Replicate experiments under controlled environmental conditions (light, temperature) and validate with LC-MS/MS to rule out matrix interference .

Q. What strategies enhance this compound extraction efficiency while minimizing degradation?

- Methodological Answer : Optimize solvent polarity (e.g., methanol vs. ethanol) and extraction time. Pre-treat tissues with ultrasonication or microwave-assisted extraction to disrupt cell walls. Monitor degradation via stability studies (pH, temperature) and add antioxidants (e.g., ascorbic acid) to extraction buffers. Compare yields using Design of Experiments (DoE) .

Q. How can synthetic biology approaches be applied to biosynthesize this compound in heterologous systems?

- Methodological Answer : Identify key enzymes in the this compound pathway (e.g., polyketide synthases) via transcriptomics of Ardisia crenata. Clone genes into microbial hosts (e.g., E. coli, yeast) and optimize expression using inducible promoters. Quantify intermediates via LC-MS and adjust fermentation conditions (e.g., pH, oxygenation) to maximize titers .

Q. What statistical models are appropriate for analyzing variability in this compound yield across experimental replicates?

- Methodological Answer : Apply ANOVA to assess significance of treatment effects (e.g., hormone concentrations). Use multivariate analysis (PCA) to identify confounding variables (e.g., light exposure, tissue age). Validate models with cross-validation and report confidence intervals (95%) for RP-HPLC data .

Q. How does this compound’s ecological role in Ardisia crenata influence its biosynthesis under stress conditions?

- Methodological Answer : Induce abiotic stress (drought, salinity) in vitro and measure this compound via RP-HPLC. Correlate with stress markers (e.g., proline, MDA). Use RNA-seq to identify stress-responsive genes co-expressed with this compound biosynthetic genes. Compare with field-collected specimens to validate ecological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.